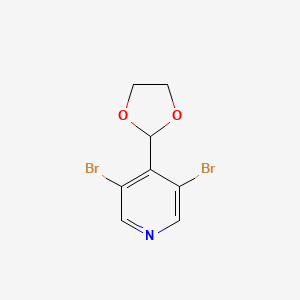

3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine

Overview

Description

3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Br2NO2/c9-5-3-11-4-6 (10)7 (5)8-12-1-2-13-8/h3-4,8H,1-2H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More research is needed to determine additional physical and chemical properties of this compound.Scientific Research Applications

Synthesis and Reactivity

Compounds containing the pyridine moiety, such as 3,5-Dibromo-4-(1,3-dioxolan-2-yl)pyridine , play a crucial role in organic synthesis and chemical reactivity. Their involvement in forming complex structures has been widely acknowledged for their versatility in synthetic applications. For instance, the reactivity of dimethylated pyridines under free radical conditions has been studied, indicating the significance of the nitrogen atom in directing bromination reactions and thus impacting the synthesis of complex molecules with precision (Thapa, Brown, Balestri, & Taylor, 2014).

Biological and Medicinal Applications

Pyridine derivatives, including those related to This compound , exhibit a wide range of biological activities, making them valuable in medicinal chemistry. Their biological significance spans across various therapeutic areas, from anticancer and antibacterial to anti-inflammatory activities. The synthesis and biological activity of pyridopyridazine derivatives, for instance, show potential for antitumor, antibacterial, analgesic, and diuretic applications, highlighting the therapeutic versatility of pyridine-based scaffolds (Wojcicka & Nowicka-Zuchowska, 2018).

Catalysis and Material Science

Pyridine and its derivatives serve as pivotal components in catalysis and material science, facilitating the development of novel materials and efficient catalytic systems. Their role in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, is instrumental. For example, pyridine-based compounds are integral in agrochemical research, enhancing the efficacy of fungicides, insecticides, and herbicides (Guan, Liu, Sun, Xie, & Wang, 2016).

Environmental and Safety Considerations

Studies have also highlighted the environmental persistence and potential hazards of halogenated organic compounds, including those related to This compound . Research into the origins and environmental impacts of halogenated carbazoles, for instance, emphasizes the need for understanding the ecological footprint of such chemicals (Parette, McCrindle, McMahon, Pena-Abaurrea, Reiner, Chittim, Riddell, Voss, Dorman, & Pearson, 2015).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

properties

IUPAC Name |

3,5-dibromo-4-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-5-3-11-4-6(10)7(5)8-12-1-2-13-8/h3-4,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEVGSDSVVWFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=NC=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-nitro-2,3-dihydro-1H-indol-2-one](/img/structure/B3305794.png)

![Piperidine, 4-[2-(trifluoromethoxy)phenyl]-](/img/structure/B3305804.png)

![3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3305811.png)

![Ethyl [4-amino-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3305835.png)

![1(3H)-Isobenzofuranone,3-(1-butyl-2-methyl-1H-indol-3-yl)-6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B3305844.png)

![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3305846.png)